molecular formula C7H8BrN3O B571621 N'-(5-Bromopyridin-2-yl)acetohydrazide CAS No. 1199773-29-9

N'-(5-Bromopyridin-2-yl)acetohydrazide

Cat. No.: B571621
CAS No.: 1199773-29-9
M. Wt: 230.065
InChI Key: NDNGAKFSQJFTEF-UHFFFAOYSA-N
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Description

N’-(5-Bromopyridin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H8BrN3O. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an acetohydrazide group.

Scientific Research Applications

N’-(5-Bromopyridin-2-yl)acetohydrazide has a wide range of applications in scientific research:

Safety and Hazards

N’-(5-Bromopyridin-2-yl)acetohydrazide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromopyridin-2-yl)acetohydrazide typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of N’-(5-Bromopyridin-2-yl)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromopyridin-2-yl)acetohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions result in various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of N’-(5-Bromopyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The bromine atom and the acetohydrazide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, which prevents the enzymes from catalyzing their respective reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-Bromopyridin-2-yl)acetohydrazide is unique due to its specific combination of a bromine-substituted pyridine ring and an acetohydrazide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which is advantageous in both research and industrial settings .

Properties

IUPAC Name

N'-(5-bromopyridin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c1-5(12)10-11-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNGAKFSQJFTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682417
Record name N'-(5-Bromopyridin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-29-9
Record name N'-(5-Bromopyridin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (1.13 mL, 12.0 mmol) was added to a solution of 5-bromo-2-hydrazinylpyridine (1.90 g, 10.0 mmol) and TEA (2.09 mL, 15.0 mmol) in DCM (200 mL). After 16 hours, the reaction mixture was concentrated by rotoevaporation and the residue was partitioned between EtOAc and saturated aqueous NaHCO3. The organic layer was washed with water and brine, dried with Na2SO4, and the solvent was removed under vacuum. The resulting residue was triturated with DCM to afford the title compound as a white solid (1.86 g).
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.09 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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